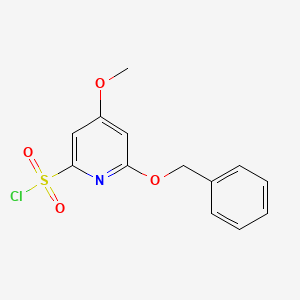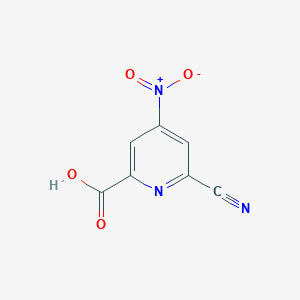
6-Cyano-4-nitropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-nitropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H3N3O4 It features a pyridine ring substituted with cyano, nitro, and carboxylic acid groups
Méthodes De Préparation
The synthesis of 6-Cyano-4-nitropyridine-2-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
6-Cyano-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Cyano-4-nitropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of 6-Cyano-4-nitropyridine-2-carboxylic acid largely depends on its chemical structure and the specific application. In biological systems, its nitro and cyano groups can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Comparaison Avec Des Composés Similaires
6-Cyano-4-nitropyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C7H3N3O4 |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
6-cyano-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3N3O4/c8-3-4-1-5(10(13)14)2-6(9-4)7(11)12/h1-2H,(H,11,12) |
Clé InChI |
XSGAWGJKRKBTCL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


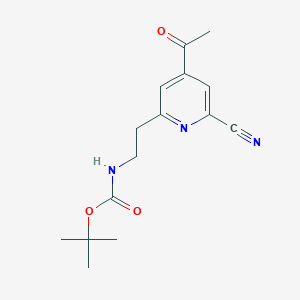

![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
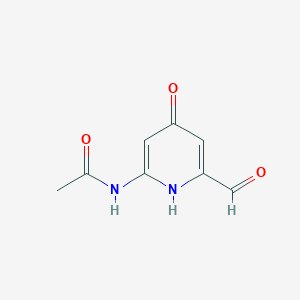
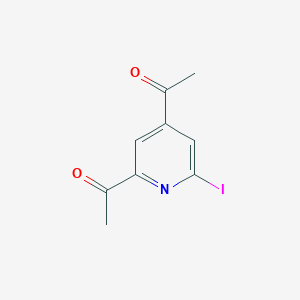


![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
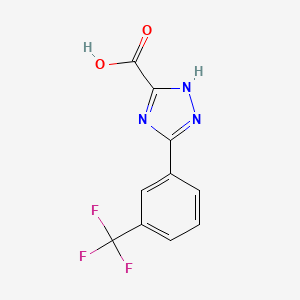
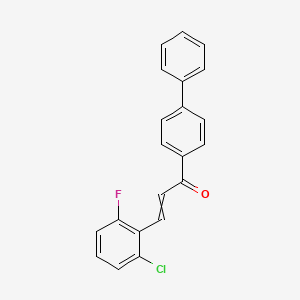
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)

